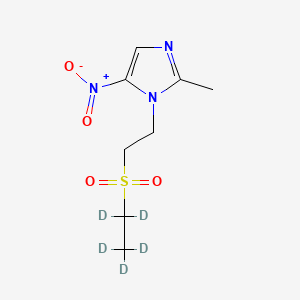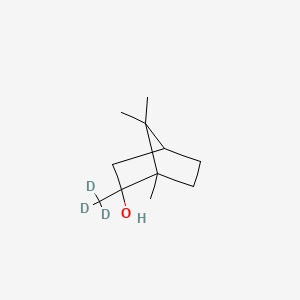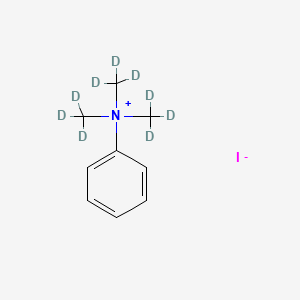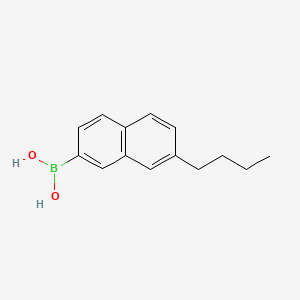
L-デヒドロアスコルビン酸-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Dehydro Ascorbic Acid-13C6 is a biochemical used for proteomics research . It is the labelled analogue of L-Dehydro Ascorbic Acid, which is the reversibly oxidized form of ascorbic acid . It is an isotope of vitamin C wherein all the carbon atoms of ascorbic acid are replaced by 13C6 carbon .
Molecular Structure Analysis
The molecular formula of L-Dehydro Ascorbic Acid-13C6 is (13C)6H6O6 . The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution . It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions .Chemical Reactions Analysis
The interconversion between Dehydro-L-Ascorbic Acid and L-Ascorbic Acid has been studied . It was found that dehydro-L-ascorbic acid (DAA) was reduced by erythorbic acid under neutral conditions but not acidic, and that dehydroerythorbic acid (DEA) was also reduced by ascorbic acid under the same conditions .Physical and Chemical Properties Analysis
The structure of DHA was reconfirmed to be a monohydrated bicyclic structure in an aqueous solution. It was also clarified that DHA had the solvated bicyclic structure in methanol and ethanol solutions . From the results of MOPAC calculations, the heat of formation of C2 hydrated bicyclic DHA was estimated to be -299.2 kcal/mol, and DHA was clarified to be considerably stabilized by hydration .科学的研究の応用
L-デヒドロアスコルビン酸-13C6:科学研究における用途に関する包括的な分析
メタボロミクス研究: L-デヒドロアスコルビン酸-13C6は、メタボロミクスにおいて代謝経路を追跡し分析するために使用されます。 炭素13の標識により、代謝研究における正確な追跡が可能になり、生化学的プロセスに関する洞察を提供します。 .
トレーサー研究: 研究者は、L-デヒドロアスコルビン酸-13C6をトレーサー研究に用いて、ヒトにおける栄養素の摂取と代謝を調査しています。 安定同位体標識は、正確なデータ解釈に不可欠です。 .
LC-MS/MS 内部標準: 液体クロマトグラフィータンデム質量分析法 (LC-MS/MS) において、L-デヒドロアスコルビン酸-13C6は安定同位体内部標準として機能します。 これは、生物学的サンプルにおける定量分析の信頼性を確保します。 .
生化学的分析:この化合物の炭素13標識は、特にプロテオミクス研究の分野において、強力な生化学的分析ツールを提供します。 .
抗酸化活性研究:L-デヒドロアスコルビン酸-13C6は、そのフリーラジカル捕捉活性により、抗酸化特性とその医薬品や食品サプリメントにおける潜在的な用途について研究されています。 .
医薬品開発:研究者は、そのユニークな特性を活用して、さまざまな健康状態や疾患に対する標的療法を開発するためのL-デヒドロアスコルビン酸-13C6の使用を探索しています。 .
作用機序
Target of Action
L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Mode of Action
The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .
Biochemical Pathways
The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.
Result of Action
The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.
Safety and Hazards
L-Dehydro Ascorbic Acid-13C6 may form combustible dust concentrations in air . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
生化学分析
Biochemical Properties
L-Dehydro Ascorbic Acid-13C6 plays an important role in biological systems as an electron donor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reduced by erythorbic acid under neutral conditions . These reactions occur at a low concentration close to the concentration of ascorbic acid in biological tissues such as the liver .
Cellular Effects
The effects of L-Dehydro Ascorbic Acid-13C6 on cells are significant. At low concentrations, it can cause the reduction of reactive oxygen and facilitate the activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . This suggests that the local concentration of L-Dehydro Ascorbic Acid-13C6 can significantly influence its effects on cells.
Molecular Mechanism
The molecular mechanism of L-Dehydro Ascorbic Acid-13C6 involves its interconversion with ascorbic acid . This interconversion is confirmed by radioluminography and occurs at neutral pH and low concentration . This suggests that L-Dehydro Ascorbic Acid-13C6 and ascorbic acid can interconvert in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Dehydro Ascorbic Acid-13C6 change over time. For instance, the interconversion between L-Dehydro Ascorbic Acid-13C6 and ascorbic acid occurs at a low concentration close to the concentration of ascorbic acid in biological tissues . This suggests that the effects of L-Dehydro Ascorbic Acid-13C6 can vary depending on the duration of the experiment and the concentration of the compound.
Metabolic Pathways
L-Dehydro Ascorbic Acid-13C6 is involved in the L-galactose pathway, which is considered the main biosynthetic process to produce ascorbic acid in plants . Twelve enzyme sites were related to ascorbic acid metabolism .
Transport and Distribution
The transport and distribution of L-Dehydro Ascorbic Acid-13C6 within cells and tissues are facilitated by the sodium-dependent vitamin C transporter 2 (SVCT2) . SVCT2 is mainly localized to subcellular compartments, with the nucleus apparently containing the most SVCT2 protein, followed by the mitochondria .
Subcellular Localization
The subcellular localization of L-Dehydro Ascorbic Acid-13C6 is closely aligned with its known function in supporting 2-oxoglutarate dependent dioxygenases (2-OGDDs) enzymatic functions in the organelles and with supporting antioxidant protection in the mitochondria . This suggests that L-Dehydro Ascorbic Acid-13C6 is distributed to specific compartments or organelles based on its activity or function.
特性
IUPAC Name |
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-HFEVONBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


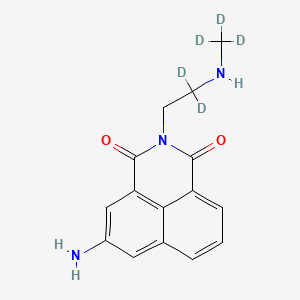
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)
